molecular formula C10H8O4 B6147189 7-methoxy-1-benzofuran-4-carboxylic acid CAS No. 33401-32-0

7-methoxy-1-benzofuran-4-carboxylic acid

Cat. No. B6147189
CAS RN: 33401-32-0
M. Wt: 192.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7-methoxy-1-benzofuran-4-carboxylic acid” is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .


Synthesis Analysis

Benzofuran derivatives have been synthesized by the reaction of substituted N - (4-aminophenyl)-1-benzofuran-2-carboxamide with substituted aromatic sulfonyl chlorides in the presence of base with a suitable solvent at 30–100°C temperature . The reaction was terminated by adding trichloroacetic acid (28% w/v) followed by the addition of thiobarbituric acid (1% w/v) .


Molecular Structure Analysis

The molecular structure of “7-methoxy-1-benzofuran-4-carboxylic acid” can be represented by the formula C10H8O4 . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

Benzofuran and its derivatives undergo various chemical reactions. For instance, it undergoes palladium-catalyzed cross-coupling reaction with 4-iodoanisole . The reaction mixture containing an aliquot of the homogenate protein was incubated at 37°C for 1 h in the absence (control) or presence of 10 and 100 μM concentrations of the benzofuran derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of “7-methoxy-1-benzofuran-4-carboxylic acid” include a molecular weight of 206.2 . It has a storage temperature of room temperature and comes in a powder form .

Mechanism of Action

Benzofuran and its derivatives have been used in the treatment of various diseases such as cancer or psoriasis . They have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . In vitro testing against lung adenocarcinoma cells (A549) showed that MCC1019 successfully inactivated the serine-threonine kinase (AKT) signaling pathway and inhibited cancerous cell replication, causing a mitotic catastrophe .

Safety and Hazards

“7-methoxy-1-benzofuran-4-carboxylic acid” may cause respiratory irritation, serious eye irritation, and skin irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin with plenty of soap and water, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Benzofuran and its derivatives have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery . There is a need to collect the latest information in this promising area to pave the way for future research .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-methoxy-1-benzofuran-4-carboxylic acid involves the conversion of a starting material into an intermediate, which is then further reacted to yield the final product. The key steps in the synthesis pathway include protection of the starting material, followed by oxidation and decarboxylation reactions.", "Starting Materials": [ "2-hydroxybenzoic acid", "methanol", "sulfuric acid", "sodium hydroxide", "potassium permanganate", "acetic anhydride", "pyridine", "chloroform" ], "Reaction": [ "Protection of 2-hydroxybenzoic acid by reaction with acetic anhydride and pyridine to form acetylated intermediate", "Oxidation of acetylated intermediate with potassium permanganate in sulfuric acid to form 7-acetoxy-1-benzofuran-4-carboxylic acid", "Decarboxylation of 7-acetoxy-1-benzofuran-4-carboxylic acid by reaction with sodium hydroxide in methanol to yield 7-acetoxy-4-methoxybenzofuran", "Removal of acetyl group by reaction with sodium hydroxide in methanol to yield 7-methoxy-4-hydroxybenzofuran", "Oxidation of 7-methoxy-4-hydroxybenzofuran with potassium permanganate in sulfuric acid to yield 7-methoxy-1-benzofuran-4-carboxylic acid" ] }

CAS RN

33401-32-0

Product Name

7-methoxy-1-benzofuran-4-carboxylic acid

Molecular Formula

C10H8O4

Molecular Weight

192.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.